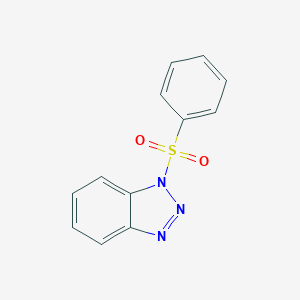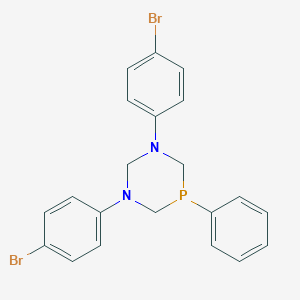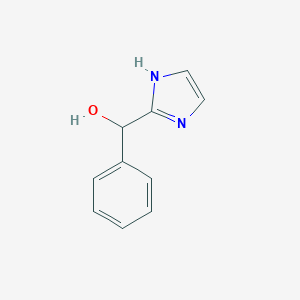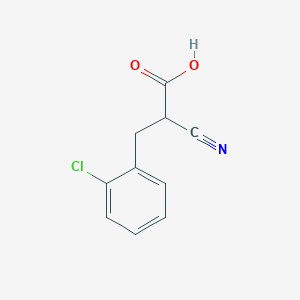
3-(2-Chlorophenyl)-2-cyanopropanoic acid
Descripción general
Descripción
“3-(2-Chlorophenyl)-propanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is provided by Sigma-Aldrich and Thermo Scientific Chemicals for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(2-Chlorophenyl)-propanoic acid” is represented by the formula C9H9ClO2 .Physical And Chemical Properties Analysis
The compound is a white to cream or pale brown powder . It has a molecular weight of 184.62 . Other physical and chemical properties such as melting point, boiling point, density, refractive index, and flash point are not available in the search results.Aplicaciones Científicas De Investigación
DNA-Based Nanodevices
Mariottini et al. (2021) demonstrated the use of 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA) in driving the operation of DNA-based nanodevices. These devices showed time-programmable open-close cycles and could release-uptake a DNA cargo strand, highlighting the potential of CPA in nanotechnology and molecular machines. The study emphasized the modulability of these systems by altering the acid fuel concentration (Mariottini et al., 2021).
Photocatalytic Degradation of Chlorophenols
Research by Lin et al. (2018) focused on the degradation of chlorophenols like 2-chlorophenol using titanium dioxide suspensions containing copper ions. This study is relevant for environmental remediation and highlights the significance of chlorophenols in water treatment processes (Lin et al., 2018).
Antibacterial Agents
Sheikh et al. (2009) synthesized compounds including 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, which were evaluated for antibacterial efficacy. This research underlines the potential of chlorophenyl compounds in developing new antibacterial drugs (Sheikh et al., 2009).
Removal of Chlorophenols from Wastewater
Adeyemi et al. (2020) investigated the use of hydrophobic deep eutectic solvents for extracting chlorophenols from wastewater. The study offers insights into environmental applications, particularly in water purification and pollution control (Adeyemi et al., 2020).
Anticancer and Antimicrobial Activities
Popat et al. (2004) explored the synthesis of 1-Aryl-3-(3'-chlorophenyl)-2-propen-1-ones and their potential anticancer, antitubercular, and antimicrobial activities. This highlights the broad spectrum of biological activities exhibited by chlorophenyl derivatives (Popat et al., 2004).
Chiral Separation in Chromatography
Jin et al. (2019) studied the influence of chlorine substituents in chiral separation of isomeric 2-(chlorophenyl)propanoic acids using countercurrent chromatography. This research is significant for pharmaceuticals and chiral drugs, where enantiomeric purity is crucial (Jin et al., 2019).
Industrial Applications
But et al. (2012) utilized vanadium-chloroperoxidase to transform glutamic acid into 3-cyanopropanoic acid, a key intermediate in synthesizing bio-succinonitrile and bio-acrylonitrile. This study provides a clean oxidative approach for transforming biomass into valuable industrial chemicals (But et al., 2012).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-2-cyanopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLANAUEYUSFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C#N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303226 | |
| Record name | 3-(2-chlorophenyl)-2-cyanopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2-cyanopropanoic acid | |
CAS RN |
14650-19-2 | |
| Record name | NSC157430 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chlorophenyl)-2-cyanopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Chlorophenyl)-2-cyanopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



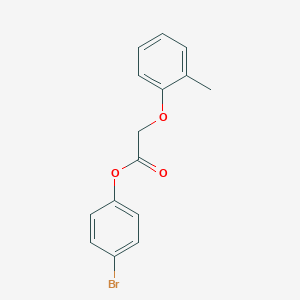
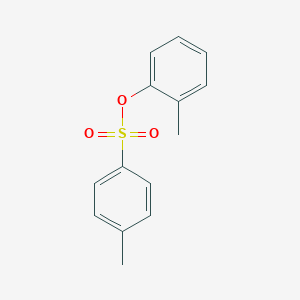
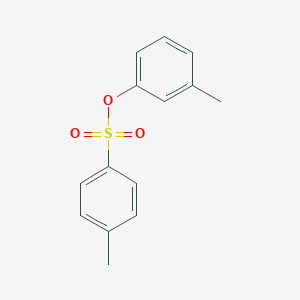
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)



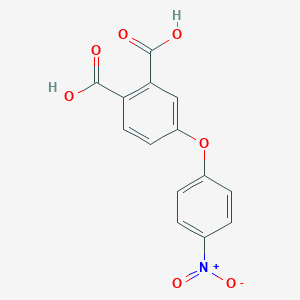
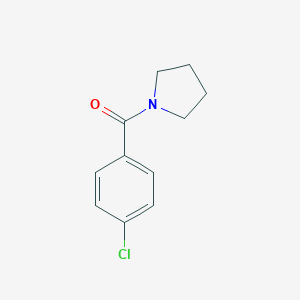
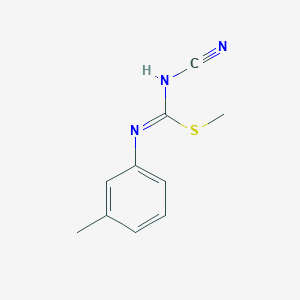
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
